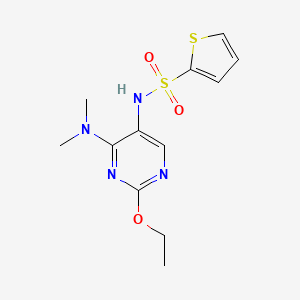

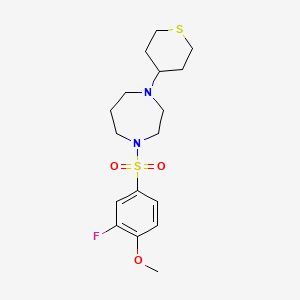

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)thiophene-2-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)thiophene-2-sulfonamide” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . This compound also contains a sulfonamide group, which is considered the most important class of carbonic anhydrase inhibitors .

科学研究应用

Anticancer Agent

This compound has been studied for its potential as an anticancer agent , particularly in the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in many solid tumors . Selective inhibition of CA IX is considered a promising strategy for developing novel antiproliferative agents. Derivatives of this compound have shown significant inhibitory effects against breast cancer cell lines, with some inducing apoptosis in triple-negative breast cancer cells .

Antimicrobial Activity

The derivatives of this compound have also been evaluated for their antimicrobial activity . The ability to inhibit carbonic anhydrase is crucial here as well, as it plays a role in the physiological functions of pathogenic microorganisms . This inhibition can disrupt the microbial growth and survival, offering a pathway for developing new antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been performed with this compound to understand its binding interactions with enzymes . These studies help in elucidating the mechanism of inhibition and are essential for the design of more effective and selective inhibitors.

Therapeutic Agent Design

The compound’s structure is useful in the design of therapeutic agents . Its sulfonamide group is an ideal ligand for the carbonic anhydrase active site, which is important for designing inhibitors with therapeutic applications .

Raw Material in Synthesis

Thiophene derivatives, like this compound, are used as raw materials in the synthesis of various therapeutic agents, including anticancer and anti-atherosclerotic agents . They also act as metal complexing agents and are used in the development of insecticides.

作用机制

Mode of Action

This compound acts as a potent inhibitor of hCA-I and hCA-II . It binds to these enzymes, inhibiting their activity. Instead, it binds to a different site on the enzyme, altering its conformation and reducing its activity .

Biochemical Pathways

The inhibition of carbonic anhydrases disrupts the balance of bicarbonate ions and protons in the body, affecting various biochemical pathways. This can lead to changes in pH balance and electrolyte levels, impacting numerous physiological processes .

Result of Action

The inhibition of carbonic anhydrases by N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)thiophene-2-sulfonamide can lead to a decrease in the production of bicarbonate ions and protons, potentially affecting pH balance and electrolyte levels . This could have various effects at the molecular and cellular levels, depending on the specific physiological context.

Action Environment

Environmental factors such as pH and the presence of other ions can influence the action, efficacy, and stability of this compound. For instance, the compound’s inhibitory effect on carbonic anhydrases could be more pronounced in environments with a higher concentration of carbon dioxide . Additionally, the compound’s stability could be affected by factors such as temperature and light exposure.

属性

IUPAC Name |

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3S2/c1-4-19-12-13-8-9(11(14-12)16(2)3)15-21(17,18)10-6-5-7-20-10/h5-8,15H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGLOZVMQTUERW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=N1)N(C)C)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cis-ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B2852149.png)

![3-(2,4-dimethoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2852151.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2852153.png)

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2852163.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide](/img/structure/B2852165.png)

![2-((5-(tert-butyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide](/img/structure/B2852166.png)

![N-(2-methoxyphenyl)-3-(2-(p-tolyloxy)acetamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2852168.png)